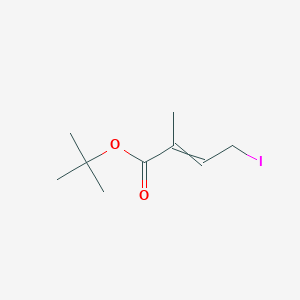
tert-Butyl 4-iodo-2-methylbut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-iodo-2-methylbut-2-enoate: is an organic compound that belongs to the class of enoate esters It is characterized by the presence of an iodine atom, a tert-butyl group, and a methyl group attached to a but-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-iodo-2-methylbut-2-enoate typically involves the iodination of a precursor compound. One common method is the reaction of tert-butyl 2-methylbut-2-enoate with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the iodination process.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-iodo-2-methylbut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. Reaction conditions often involve solvents like acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents such as ether or tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and thiol derivatives.
Oxidation Reactions: Products include carboxylic acids, ketones, and aldehydes.
Reduction Reactions: Products include alcohols and alkanes.
Scientific Research Applications
Chemistry: tert-Butyl 4-iodo-2-methylbut-2-enoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the development of radiolabeled compounds for imaging and diagnostic purposes.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its role in the synthesis of iodine-containing drugs and as a radiolabeling agent for diagnostic imaging.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-iodo-2-methylbut-2-enoate involves its reactivity with various molecular targets. The iodine atom in the compound can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The molecular pathways involved include nucleophilic attack on the iodine atom and subsequent formation of substitution products.
Comparison with Similar Compounds
- tert-Butyl 4-iodo-2-methylbutanoate
- tert-Butyl 4-iodo-2-methylbut-2-enoic acid
- tert-Butyl 4-bromo-2-methylbut-2-enoate
Comparison: tert-Butyl 4-iodo-2-methylbut-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs The tert-butyl group also provides steric hindrance, making it more selective in certain reactions
Properties
CAS No. |
53689-87-5 |
|---|---|
Molecular Formula |
C9H15IO2 |
Molecular Weight |
282.12 g/mol |
IUPAC Name |
tert-butyl 4-iodo-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H15IO2/c1-7(5-6-10)8(11)12-9(2,3)4/h5H,6H2,1-4H3 |
InChI Key |
UCEMUYZJXSEGHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCI)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















